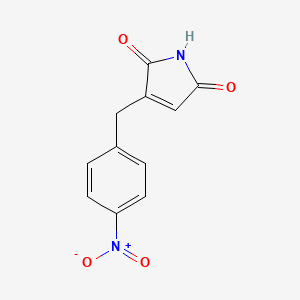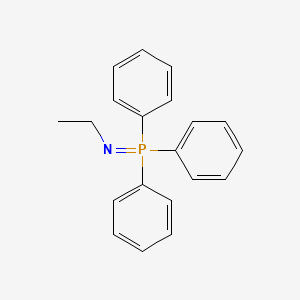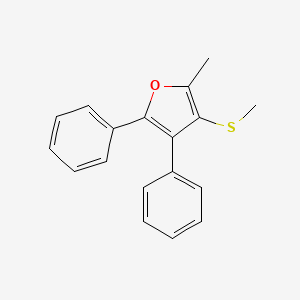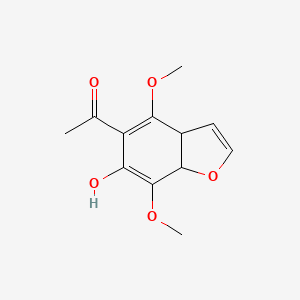
3-(4-Nitrobenzyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrobenzyl)-1H-pyrrole-2,5-dione is an organic compound that features a pyrrole ring substituted with a 4-nitrobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the nitration of benzyl compounds followed by cyclization to form the pyrrole ring. For instance, the reaction of 4-nitrobenzyl bromide with a suitable pyrrole precursor under basic conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and cyclization reactions, often optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Nitrobenzyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: 4-aminobenzyl derivatives.
Substitution: Halogenated benzyl derivatives.
Applications De Recherche Scientifique
3-(4-Nitrobenzyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-(4-Nitrobenzyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrobenzyl bromide
- 4-Nitrobenzyl alcohol
- 4-Nitrobenzaldehyde
Comparison
Compared to similar compounds, 3-(4-Nitrobenzyl)-1H-pyrrole-2,5-dione is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H8N2O4 |
|---|---|
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
3-[(4-nitrophenyl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C11H8N2O4/c14-10-6-8(11(15)12-10)5-7-1-3-9(4-2-7)13(16)17/h1-4,6H,5H2,(H,12,14,15) |
Clé InChI |
VGUNEHIHVPMFOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC(=O)NC2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B12896478.png)
![(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B12896483.png)





![2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B12896527.png)




![2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12896571.png)
![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)
